
3-Indoleacetonitrile
Overview
Description
Indole-3-acetonitrile is an organic compound that belongs to the class of indole derivatives. It is a significant molecule in the field of plant biology and chemistry due to its role as a precursor to indole-3-acetic acid, a vital plant hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-acetonitrile can be synthesized through several methods. One common approach involves the reaction of indole with acetonitrile in the presence of a base. Another method includes the hydrolysis of indole-3-acetonitrile to produce indole-3-acetic acid .
Industrial Production Methods: Industrial production of indole-3-acetonitrile often involves the use of advanced organic synthesis techniques. For instance, the Fischer indole synthesis is a well-known method for producing indole derivatives, including indole-3-acetonitrile . This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
Chemical Reactions Analysis
Reactions of 3-Cyanoacetyl Indoles
3-cyanoacetyl indoles can be used in various chemical reactions to synthesize organic compounds :
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Synthesis of Polysubstituted Indol-3-yl Substituted Pyran Derivatives : 3-cyanoacetyl indoles react with aromatic aldehydes and malononitrile in the presence of piperidine under ultrasonic irradiation to yield polysubstituted indol-3-yl substituted pyran derivatives .
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Multi-Component Reactions with Aromatic Aldehydes and Ethyl Acetoacetate : 3-indolyl-3-oxopropanenitriles react with aromatic aldehydes and ethyl acetoacetate in the presence of InCl3/NH4OAc under microwave irradiation to produce functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives .
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Reactions with Aromatic Aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) : 3-cyanoacetylindoles react with aromatic aldehydes and NMSM under microwave irradiation, catalyzed by InCl3, to synthesize highly functionalized indolylpyrans. These azidoindolylpyrans can undergo cycloaddition reactions with phenyl acetylenes to form indolyltriazolylpyran hybrids .
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Reactions with Aromatic Aldehydes and Malanonitrile in Aqueous Media : 3-cyano acetyl indole reacts with aromatic aldehydes and malanonitrile in aqueous media using [Hmim]HSO4 as a catalyst to produce functionalized indol-3-yl pyran derivatives .
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One-Pot Three-Component Synthesis : 3-cyanoacetyl indoles, malononitrile/cyanoacetate, and aldehydes/isatins/acenaphthenequinone react in the presence of L-proline in refluxing EtOH to yield functionalized indol-3-yl pyran derivatives .
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Four-Component Reaction : 3-cyanoacetyl indoles react with aromatic aldehydes, ammonium acetate, and malononitrile in aqueous micellar conditions in the presence of VB1 and cetyltrimethylammonium bromide (CTAB) to produce pyridine-3-carbonitrile derivatives .
Antiviral Activity
3-indoleacetonitrile has demonstrated antiviral activity against several viruses :
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Influenza A Virus (IAV) : this compound shows broad-spectrum antiviral activity against IAV infection. It can restrict the replication of wild-type H5N6 virus and other subtypes of influenza virus. It impairs PB2 and NP synthesis of PR8 H1N1, H3N2, and California09 H1N1 strains .
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SARS-CoV-2 : this compound is potently active against SARS-CoV-2 in vitro and in vivo. It promotes the host interferon signaling pathway response and inhibits autophagic flux. It also induces an increase in mitochondrial antiviral-signaling (MAVS) protein levels .
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VSV/HSV-1 : this compound exhibits in vitro broad-spectrum antiviral function against Vesicular stomatitis virus (VSV) and Herpes simplex virus 1 (HSV-1) .
Scientific Research Applications
Antiviral Applications
Broad-Spectrum Antiviral Activity
3-Indoleacetonitrile has demonstrated significant antiviral activity against various viruses, including SARS-CoV-2 and influenza A viruses. Research indicates that 3-IAN can effectively inhibit the replication of these viruses both in vitro and in vivo.
Case Study: SARS-CoV-2
A study highlighted the effectiveness of this compound in treating SARS-CoV-2 infections. When administered to mouse models via tail vein injection, it exhibited potent antiviral activity, promoting the host interferon signaling pathway and inhibiting viral proliferation. The compound increased mitochondrial antiviral-signaling protein levels, suggesting a mechanism of action that warrants further clinical investigation for COVID-19 treatment .
Case Study: Influenza A Virus
Another significant application of this compound is its effectiveness against influenza A viruses. In a study involving mice infected with H5N6 and PR8 strains, treatment with 3-IAN resulted in reduced mortality rates and diminished viral loads in the lungs. Mice treated with 20 mg/kg of 3-IAN showed a survival rate significantly higher than those treated with a control substance . The compound was found to impair viral protein synthesis early in the infection process, highlighting its potential as a therapeutic agent against influenza .
Antibacterial Applications
Inhibition of Biofilm Formation
In addition to its antiviral properties, this compound has been shown to inhibit biofilm formation in various bacterial strains. Notably, it affects Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics. Research indicates that 3-IAN enhances the efficacy of antibiotics by downregulating efflux pump genes and reducing biofilm-associated resistance .
Case Study: Acinetobacter baumannii
A study demonstrated that this compound significantly reduced biofilm formation and motility in Acinetobacter baumannii ATCC 17978 at sublethal concentrations. The compound's ability to enhance antibiotic sensitivity suggests it could be developed as an adjuvant therapy alongside existing antibiotics for treating resistant bacterial infections .
Summary Table of Applications
Mechanism of Action
Indole-3-acetonitrile exerts its effects primarily through its conversion to indole-3-acetic acid in plants. This conversion involves enzymatic reactions that regulate plant growth and development. In medical research, it interacts with neurotransmitter pathways, influencing cellular viability and signaling .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone derived from indole-3-acetonitrile.
Indole-3-butyric acid: Another plant growth regulator with similar functions.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness: Indole-3-acetonitrile is unique due to its dual role in plant biology and medical research. Its ability to convert into indole-3-acetic acid makes it a vital compound for studying plant growth, while its interaction with neurotransmitter pathways highlights its potential in medical applications .
Biological Activity
3-Indoleacetonitrile (3-IAN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of virology and microbiology. This article delves into the biological activity of 3-IAN, focusing on its antiviral properties against influenza viruses and its effects on bacterial biofilm formation.
Antiviral Activity Against Influenza A Virus
Recent studies have highlighted the antiviral efficacy of this compound against various strains of influenza A virus (IAV). Research indicates that 3-IAN significantly reduces viral replication and associated pathologies in infected models.
The antiviral mechanism involves the inhibition of viral protein synthesis. In vitro studies using A549 and MDCK cell lines demonstrated that 3-IAN effectively decreased the levels of viral proteins, such as PB2 and NP, essential for viral replication. Notably, at non-toxic concentrations, it exhibited a more potent antiviral effect compared to established antiviral agents like arbidol .
In Vivo Efficacy
In murine models infected with lethal doses of H5N6 and H1N1 strains, administration of 3-IAN at a dosage of 20 mg/kg resulted in:
- Reduced mortality rates
- Decreased weight loss
- Lowered lung virus titers
- Alleviated lung lesions
These findings suggest that 3-IAN can be a promising candidate for therapeutic interventions against IAV infections .
Table: Summary of Antiviral Effects of this compound
Parameter | Effect | Dosage | Model |
---|---|---|---|
Mortality Rate | Reduced | 20 mg/kg | Mouse Model |
Weight Loss | Decreased | 20 mg/kg | Mouse Model |
Lung Virus Titer | Lowered | 20 mg/kg | Mouse Model |
Lung Lesions | Alleviated | 20 mg/kg | Mouse Model |
Viral Protein Levels (PB2, NP) | Decreased in vitro | Non-toxic doses | A549/MDCK Cell Lines |
Effects on Bacterial Biofilms
In addition to its antiviral properties, 3-IAN has been shown to influence bacterial behavior. A study demonstrated that at sublethal concentrations, it inhibits biofilm formation and motility in Acinetobacter baumannii, a pathogen known for its role in hospital-acquired infections. This suggests potential applications in combating bacterial resistance by disrupting biofilm integrity .
Case Studies and Research Findings
- Study on Influenza A Virus : Research conducted by Zhang et al. (2021) assessed the efficacy of 3-IAN against various IAV strains, concluding that it significantly inhibited viral replication and provided protective effects in vivo .
- Biofilm Formation Study : Another investigation revealed that 3-IAN's ability to attenuate biofilm formation could enhance the effectiveness of existing antibiotics against A. baumannii, indicating its potential role as an adjunct therapy in treating resistant infections .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 3-Indoleacetonitrile in plant tissues?
To ensure reproducibility, high-performance liquid chromatography (HPLC) coupled with UV detection is widely used due to its sensitivity for indole derivatives. For extraction, homogenize tissues in a methanol-water solvent (e.g., 70:30 v/v) and centrifuge to remove particulates. Calibration curves should be prepared using purified this compound standards, with purity verified via NMR or mass spectrometry . Storage conditions are critical: store the compound as a powder at -20°C for long-term stability, and prepare working solutions in DMSO at -80°C to prevent degradation .
Q. How can researchers confirm the identity of newly synthesized this compound derivatives?
Characterization requires a combination of spectroscopic methods:
- NMR : Confirm the presence of the indole ring (aromatic protons at δ 7.0–7.5 ppm) and nitrile group (C≡N stretching at ~2200 cm⁻¹ in FTIR).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the expected molecular formula (e.g., C₁₀H₈N₂, MW 156.18) .
- Chromatographic purity : Use HPLC with a C18 column and UV detection (λ = 280 nm) to ensure ≥95% purity .
Q. What experimental protocols are recommended for studying this compound’s role as an endogenous metabolite?
Design metabolomic studies using stable isotope labeling (e.g., ¹³C or ¹⁵N) to trace its biosynthesis and turnover in plant or microbial systems. For plant models, such as Arabidopsis thaliana, combine genetic knockout lines (e.g., mutants deficient in nitrilase enzymes) with LC-MS/MS to quantify metabolic flux . Include negative controls (e.g., solvent-only treatments) to distinguish endogenous production from environmental contamination .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s antiviral activity be resolved across different influenza A virus (IAV) strains?
Evidence from in vitro studies shows that this compound inhibits PB2 and NP synthesis in H1N1 (PR8 and California09) and H3N2 strains . However, discrepancies in in vivo efficacy may arise due to:
- Pharmacokinetic variability : Optimize dosing regimens (e.g., intraperitoneal vs. oral administration) and measure plasma half-life using LC-MS .
- Host-pathogen interactions : Use transgenic mouse models (e.g., IFNAR⁻/⁻) to assess immune-modulatory effects.
- Strain-specific resistance : Perform whole-genome sequencing of IAV isolates post-treatment to identify mutations in PB2 or NP .
Q. What strategies can address challenges in synthesizing this compound derivatives with enhanced bioactivity?
Adopt a structure-activity relationship (SAR) approach:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C5 position to enhance electrophilic reactivity.
- Stereochemical control : Use asymmetric catalysis to generate chiral derivatives, as seen in kinase inhibitor studies .
- Computational modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins like viral polymerases .
Q. How should researchers design experiments to investigate this compound’s dual role as an auxin inhibitor and endogenous metabolite in plants?
- Time-course assays : Measure auxin (IAA) levels via ELISA in Arabidopsis seedlings treated with this compound under varying light conditions .
- Transcriptomic profiling : Use RNA-seq to identify genes downstream of auxin signaling pathways (e.g., AUX/IAA, ARF) that are modulated by this compound .
- Mutant complementation : Express nitrilase-overexpressing lines in aux1 mutants to test metabolic rescue .
Q. Methodological Considerations
Q. What are best practices for ensuring reproducibility in this compound bioactivity assays?
- Cell culture : Use standardized IAV propagation protocols (e.g., MDCK cells maintained in DMEM + 0.3% BSA) and quantify viral titers via plaque assays .
- Solvent controls : Include DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Data normalization : Express results as fold-change relative to untreated controls, with triplicate technical and biological replicates .
Q. How can researchers optimize protocols for this compound extraction from complex biological matrices?
- Solid-phase extraction (SPE) : Use C18 cartridges preconditioned with methanol/water. Elute with acetonitrile:acetic acid (95:5) to recover >90% of the compound .
- Quenching metabolism : Flash-freeze tissues in liquid nitrogen and homogenize in cold (−20°C) extraction solvent to minimize enzymatic degradation .
Q. Data Presentation and Reporting
- Tables : Include detailed solubility and stability data (see Table 1).
- Supplementary Materials : Provide raw NMR spectra, HPLC chromatograms, and viral titer datasets in open-access repositories .
Table 1. Solubility and Stability of this compound
Solvent | Solubility (mg/mL) | Storage Temperature | Stability Duration |
---|---|---|---|
DMSO | 45 | -80°C | 1 year |
Methanol | 30 | -20°C | 6 months |
Water | <1 | 4°C | 24 hours |
Data sourced from experimental protocols |
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFOBLJMLSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061118 | |
Record name | 1H-Indole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Indoleacetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
771-51-7 | |
Record name | Indole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indole-3-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771517 | |
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Record name | 3-Indoleacetonitrile | |
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Record name | 1H-Indole-3-acetonitrile | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1H-Indole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-3-ylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.120 | |
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Record name | INDOLE-3-ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG97OFW8JW | |
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Record name | 3-Indoleacetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 - 37 °C | |
Record name | 3-Indoleacetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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